

Pharmacological Profile of Ammothamnine (Oxymatrine): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammothamnine

Cat. No.: B8068940

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammothamnine, a quinolizidine alkaloid commonly known as Oxymatrine, is a natural compound extracted from the roots of plants from the *Sophora* species. It has been the subject of extensive pharmacological research due to its diverse therapeutic effects, including anti-inflammatory, anti-cancer, anti-fibrotic, and neuroprotective properties. This technical guide provides a comprehensive overview of the pharmacological profile of **Ammothamnine**, with a focus on its quantitative receptor binding affinities, enzyme inhibition, pharmacokinetic properties, and modulation of key signaling pathways. Detailed experimental methodologies for key assays are also provided to facilitate further research and drug development efforts.

Introduction

Ammothamnine, chemically identified as Oxymatrine, has a long history of use in traditional Chinese medicine. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic benefits. This document aims to consolidate the available quantitative data and experimental protocols to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.

Receptor and Enzyme Interactions

While comprehensive screening of **Ammothamnine** against a wide array of receptors and enzymes is not extensively documented in publicly available literature, some key interactions have been identified.

Enzyme Inhibition

Ammothamnine has been shown to inhibit certain enzymes involved in inflammation and cell proliferation.

Table 1: Enzyme Inhibition Profile of **Ammothamnine** (Oxymatrine)

Enzyme	IC50	Cell Line/System	Reference
Cyclooxygenase-1 (COX-1)	52.5 µg/mL	in vitro	[1]
Cyclooxygenase-2 (COX-2)	102.2 µg/mL	in vitro	[1]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of **Ammothamnine** have been primarily studied in rats.

In Vivo Pharmacokinetic Parameters

Table 2: Pharmacokinetic Parameters of **Ammothamnine** (Oxymatrine) in Rats

Parameter	Value	Route of Administration	Reference
Absolute Oral Bioavailability	26.43%	Oral	[2][3]
Cmax (Maximum Concentration)	605.5 ng/mL	Oral	[2][3]
Tmax (Time to Maximum Concentration)	0.75 h	Oral	[2][3]
t1/2 (Half-life)	4.181 h	Oral	[2][3]
t1/2 (Half-life)	4.9 ± 3.4 h	Intravenous (2 mg/kg)	[4]

Metabolism

Ammothamnine is metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic reaction is the reduction of the N-oxide group to form matrine.

Table 3: In Vitro Metabolism Kinetics of **Ammothamnine** (Oxymatrine)

Enzyme System	Km (μM)	Vmax (nmol/min/mg protein)	Reference
Human Liver Microsomes (HLMs)	Biphasic Kinetics	-	[5]
Human Intestinal Microsomes (HIMs)	Biphasic Kinetics	-	[5]
Recombinant Human CYP3A4	Biphasic Kinetics	-	[5]

Note: The metabolism of Oxymatrine in HLMs, HIMs, and by CYP3A4 followed biphasic kinetics, and therefore single Km and Vmax values were not reported.

Table 4: Inhibition of **Ammothamnine** (Oxymatrine) Metabolism by CYP450 Inhibitors

CYP Isoform Inhibitor	Inhibition of Matrine Formation	Reference
Ketoconazole (CYP3A)	Strong Inhibition	[6]
Fluvoxamine maleate (CYP1A2)	Significant Inhibition	[6]
Amiodarone hydrochloride (CYP2C9)	Significant Inhibition	[6]
Omeprazole (CYP2C19)	Significant Inhibition	[6]
Diethyldithiocarbamic acid (CYP2E1)	Significant Inhibition	[6]
Gemfibrozil (CYP2C8)	Weak Inhibition	[6]
Quinidine (CYP2D6)	Weak Inhibition	[6]

Key Signaling Pathways and Pharmacological Effects

Ammothamnine exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

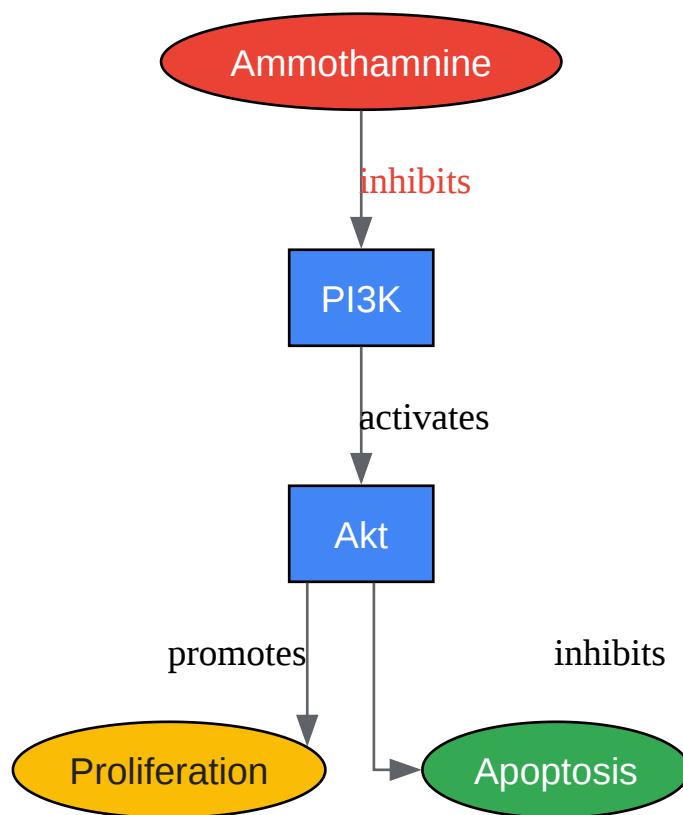
Anti-Cancer Activity

Ammothamnine has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Table 5: IC50 Values of **Ammothamnine** (Oxymatrine) in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (24h)	IC50 (48h)	Reference
MCF-7	Breast Cancer	~32 mg/mL	<16 mg/mL	[7]

Ammothamnine has been shown to inhibit the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation in many cancers. This inhibition leads to decreased phosphorylation of Akt and downstream targets, ultimately promoting apoptosis.[8][9][10]

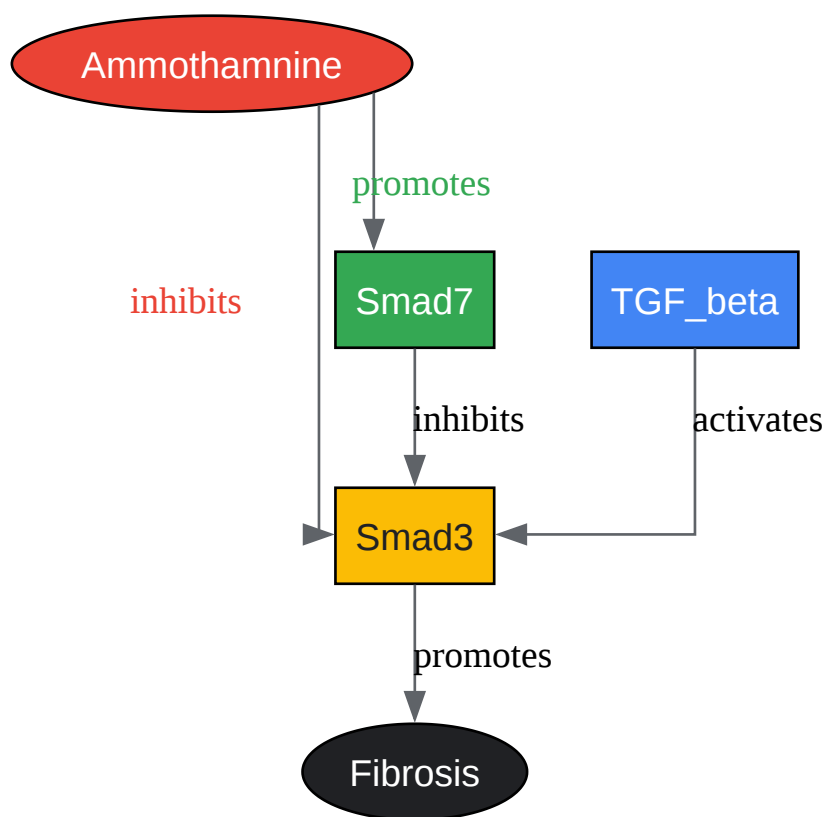


[Click to download full resolution via product page](#)

Figure 1: Ammothamnine's inhibition of the PI3K/Akt pathway.

Anti-Fibrotic Activity

Ammothamnine has been demonstrated to attenuate fibrosis by modulating the TGF- β /Smad signaling pathway. It can inhibit the expression of Smad3 and CREB-binding protein (CBP) while promoting the expression of the inhibitory Smad7.[11] This leads to a reduction in the deposition of collagen and other extracellular matrix components.



[Click to download full resolution via product page](#)

Figure 2: Modulation of the TGF-β/Smad pathway by **Ammotheramine**.

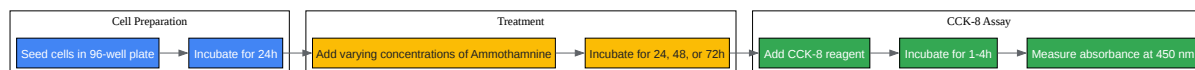
Neuroprotective Effects

Ammotheramine has been shown to exert neuroprotective effects against excitotoxicity, in part by down-regulating the expression of the NR2B subunit of the NMDA receptor.[12] This can reduce excessive calcium influx and subsequent neuronal damage.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of **Ammotheramine** on cancer cells.[7][13]



[Click to download full resolution via product page](#)

Figure 3: Workflow for the Cell Counting Kit-8 (CCK-8) assay.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treatment: Treat cells with various concentrations of **Ammotheramine** and a vehicle control.
- Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
- Reagent Addition: Add 10 μ L of CCK-8 solution to each well.
- Final Incubation: Incubate the plate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for PI3K/Akt Pathway

This protocol provides a general framework for assessing the effect of **Ammotheramine** on the phosphorylation status of Akt.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Cell Lysis: After treatment with **Ammotheramine**, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities and normalize the levels of phospho-Akt to total Akt.

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a compound.[\[2\]](#)[\[14\]](#)

- **Cell Culture:** Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a monolayer.
- **Monolayer Integrity:** Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
- **Transport Study:**
 - **Apical to Basolateral (A-B):** Add **Ammothamnine** to the apical side of the monolayer and collect samples from the basolateral side at various time points.
 - **Basolateral to Apical (B-A):** Add **Ammothamnine** to the basolateral side and collect samples from the apical side.
- **Sample Analysis:** Quantify the concentration of **Ammothamnine** in the collected samples using a validated analytical method (e.g., LC-MS/MS).

- Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following formula: $Papp = (dQ/dt) / (A * C_0)$ where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C_0 is the initial drug concentration.

Conclusion

Ammothamnine (Oxymatrine) presents a complex and promising pharmacological profile with therapeutic potential in a range of diseases. Its mechanisms of action involve the modulation of key signaling pathways related to inflammation, cell proliferation, and fibrosis. While significant progress has been made in understanding its pharmacokinetic properties and qualitative effects, a more comprehensive quantitative analysis of its interactions with a wider range of molecular targets is warranted. The experimental protocols provided in this guide offer a foundation for further investigation into the pharmacological properties of this multifaceted natural compound. Future research should focus on detailed receptor binding and enzyme inhibition screening to fully elucidate its mechanism of action and to identify potential novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxymatrine inhibits neuroinflammation by Regulating M1/M2 polarization in N9 microglia through the TLR4/NF- κ B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biopharmaceutical and Pharmacokinetic Activities of Oxymatrine Determined by a Sensitive UHPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biopharmaceutical and Pharmacokinetic Activities of Oxymatrine Determined by a Sensitive UHPLC-MS/MS Method | Bentham Science [benthamscience.com]
- 4. latamjpharm.org [latamjpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive metabolism of oxymatrine is catalyzed by microsomal CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxymatrine inhibits proliferation and apoptosis of human breast cancer cells through the regulation of miRNA-140-5P - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxymatrine protects against DSS-induced colitis via inhibiting the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxymatrine induces apoptosis and inhibits invasion in Gallbladder carcinoma via PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxymatrine induces nasopharyngeal cancer cell death through inhibition of PI3K/AKT and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Oxymatrine on the TGFβ-Smad signaling pathway in rats with CCl4-induced hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxymatrine | C₁₅H₂₄N₂O₂ | CID 24864132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacological Profile of Ammothamine (Oxymatrine): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068940#pharmacological-profile-of-ammothamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com